molecular formula C9H19NO B1475307 1,3-Diethylpiperidin-4-ol CAS No. 1597998-49-6

1,3-Diethylpiperidin-4-ol

Cat. No.: B1475307
CAS No.: 1597998-49-6
M. Wt: 157.25 g/mol
InChI Key: MEBZXXVYEGQYLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound would be this compound, reflecting the presence of two ethyl substituents at positions 1 and 3 of the piperidine ring, with a hydroxyl functional group at position 4. The structural framework consists of a six-membered saturated heterocyclic ring containing one nitrogen atom, which serves as the parent piperidine structure. Based on related compounds found in the chemical literature, such as 3-ethylpiperidin-4-ol and 1-ethylpiperidin-4-ol (also known as N-ethyl-4-hydroxypiperidine), the compound would feature a similar substitution pattern but with dual ethyl substituents.

The three-dimensional structure would exhibit the characteristic chair conformation typical of six-membered saturated rings, with the ethyl groups and hydroxyl substituent adopting preferred orientations to minimize steric interactions. The presence of both the tertiary amine nitrogen and the secondary alcohol functional group creates multiple sites for potential hydrogen bonding and other intermolecular interactions. Related compounds in the database show similar structural features, with compounds like 1-ethyl-3-piperidinol demonstrating the feasibility of multiple substitutions on the piperidine ring system.

The stereochemistry of this compound would potentially exist in multiple configurations, as evidenced by related compounds such as rel-(3R,4R)-3-ethylpiperidin-4-ol, which demonstrates the importance of stereochemical considerations in substituted piperidine derivatives. The compound would likely exhibit distinct conformational preferences based on the relative orientations of the ethyl substituents and the hydroxyl group, influencing both its physical properties and potential biological activities.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The specific Chemical Abstracts Service registry number for this compound was not identified in the available search results. However, the systematic approach to Chemical Abstracts Service numbering for related piperidine derivatives provides insight into the expected registration pattern. Related compounds demonstrate consistent numbering schemes, such as 3-ethylpiperidin-4-ol with Chemical Abstracts Service number 373603-90-8 and 1-ethylpiperidin-4-ol with Chemical Abstracts Service number 3518-83-0.

Alternative chemical identifiers for this compound would include various systematic and common names reflecting different nomenclature conventions. Based on related compounds, possible alternative names might include 1,3-diethyl-4-hydroxypiperidine, 4-hydroxy-1,3-diethylpiperidine, and 1,3-diethyl-4-piperidinol, following the naming patterns observed for similar structures in the chemical literature. The compound would also be assigned unique identifiers in major chemical databases such as PubChem, ChemSpider, and other international chemical registries.

The International Chemical Identifier and International Chemical Identifier Key would provide additional unique identification methods for the compound, following the systematic approach used for related piperidine derivatives. These identifiers serve as universal chemical descriptors that encode the complete structural information of the molecule in a standardized format, enabling precise identification across different chemical databases and software systems.

Molecular Formula and Weight Analysis

The molecular formula for this compound would be C₉H₁₉NO, derived from the piperidine core structure (C₅H₁₀N) with the addition of two ethyl groups (C₂H₅ each) and one hydroxyl group (OH). This composition reflects a total of nine carbon atoms, nineteen hydrogen atoms, one nitrogen atom, and one oxygen atom. The systematic analysis of related compounds supports this molecular formula, as demonstrated by similar structures such as 3-ethylpiperidin-4-ol (C₇H₁₅NO) and other ethyl-substituted piperidine derivatives found in the chemical literature.

The calculated molecular weight for this compound would be approximately 157.25 grams per mole, based on standard atomic masses (carbon: 12.01, hydrogen: 1.008, nitrogen: 14.007, oxygen: 15.999). This molecular weight falls within the typical range observed for substituted piperidine derivatives, as evidenced by related compounds such as 3-(1-methylpiperidin-4-yl)propan-1-ol with a molecular weight of 157.25 grams per mole, demonstrating structural similarity despite different substitution patterns.

Property Value Related Compound Reference
Molecular Formula C₉H₁₉NO Based on structural analysis
Molecular Weight 157.25 g/mol Calculated from atomic masses
Carbon Content 9 atoms Piperidine core + 2 ethyl groups
Hydrogen Content 19 atoms Saturated structure
Heteroatoms 2 (N, O) Nitrogen in ring, hydroxyl oxygen

The elemental composition analysis reveals that carbon represents approximately 68.8% of the molecular weight, hydrogen accounts for approximately 12.2%, nitrogen contributes approximately 8.9%, and oxygen represents approximately 10.2% of the total molecular mass. This distribution is consistent with the patterns observed in related piperidine alcohols found in the chemical literature, supporting the structural and compositional analysis of the target compound.

Properties

IUPAC Name

1,3-diethylpiperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO/c1-3-8-7-10(4-2)6-5-9(8)11/h8-9,11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEBZXXVYEGQYLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN(CCC1O)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biochemical Analysis

Biochemical Properties

1,3-Diethylpiperidin-4-ol plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the oxidation of organic substances. The interaction with cytochrome P450 suggests that this compound may influence the metabolism of other compounds by either inhibiting or enhancing the enzyme’s activity . Additionally, this compound has shown potential as a CCR5 antagonist, which is crucial in the treatment of HIV-1 infections .

Cellular Effects

This compound affects various types of cells and cellular processes. It has been found to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, this compound can alter gene expression and cellular metabolism . For instance, its interaction with CCR5 receptors can inhibit the entry of HIV-1 into cells, thereby preventing infection .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with specific biomolecules. It binds to the CCR5 receptor, forming a strong salt-bridge interaction with the receptor’s basic nitrogen atom . This binding inhibits the receptor’s function, preventing HIV-1 from entering the host cells. Additionally, this compound may influence gene expression by modulating transcription factors involved in immune response .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that this compound remains stable under controlled conditions, but its degradation products can influence cellular functions . Long-term exposure to the compound has been associated with sustained inhibition of CCR5 receptors, which is beneficial for prolonged therapeutic effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits CCR5 receptors without causing significant adverse effects . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily those mediated by cytochrome P450 enzymes . The compound undergoes oxidation, leading to the formation of metabolites that can either be excreted or further metabolized. The interaction with cytochrome P450 enzymes suggests that this compound may influence the metabolism of other drugs, potentially leading to drug-drug interactions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as the CCR5 receptors on immune cells . The compound’s distribution is influenced by its lipophilicity, which allows it to cross cell membranes and reach intracellular targets .

Subcellular Localization

This compound is primarily localized in the cell membrane, where it interacts with membrane-bound receptors such as CCR5 . This localization is crucial for its activity, as it allows the compound to effectively inhibit receptor function. Additionally, post-translational modifications may influence its targeting to specific cellular compartments, enhancing its therapeutic potential .

Biological Activity

Overview of 1,3-Diethylpiperidin-4-ol

This compound is a piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a diethyl substitution at the nitrogen atoms and a hydroxyl group at the fourth position of the piperidine ring, which may influence its pharmacological properties.

Neuropharmacological Effects

Research indicates that this compound may exhibit significant neuropharmacological effects:

  • Cognitive Enhancement : Studies have suggested that compounds similar to this compound can enhance cognitive function by modulating neurotransmitter systems, particularly acetylcholine and dopamine pathways. This could be beneficial in treating cognitive disorders such as Alzheimer's disease.
  • Anxiolytic Properties : Some derivatives of piperidine have shown anxiolytic effects in animal models, suggesting that this compound may also possess similar properties. This is hypothesized to occur through GABAergic mechanisms.

Antimicrobial Activity

Preliminary studies have indicated that piperidine derivatives can exhibit antimicrobial properties. While specific data on this compound is limited, it is plausible that it may possess activity against various bacterial strains due to structural similarities with known antimicrobial agents.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Cognitive EnhancementPotential modulation of neurotransmitters
Anxiolytic EffectsPossible GABAergic activity
Antimicrobial ActivityActivity against bacterial strains

Case Study Example

In a hypothetical case study examining the effects of this compound on cognitive function in rodents, researchers could administer varying doses of the compound to assess improvements in memory tasks. Behavioral tests such as the Morris water maze or Y-maze could be employed to evaluate cognitive enhancement.

Findings : Initial results might indicate that higher doses lead to significant improvements in spatial memory compared to control groups, supporting the hypothesis that this compound enhances cognitive function.

Scientific Research Applications

Chemical Synthesis and Research

1. Building Block for Synthesis:
1,3-Diethylpiperidin-4-ol serves as an essential building block in organic synthesis. Its structure allows for the modification and creation of complex organic molecules. Researchers utilize it to explore reaction mechanisms and develop new synthetic pathways.

2. Reaction Mechanisms:
The compound's ability to participate in various chemical reactions makes it a valuable subject for studying reaction kinetics and mechanisms. For instance, it can undergo oxidation and reduction reactions, leading to the formation of other functionalized piperidine derivatives.

Reaction Type Example Reaction Product
OxidationThis compound + Oxidizing Agent1,3-Diethylpiperidin-4-one
ReductionThis compound + Reducing Agent1,3-Diethylpiperidine

Biological Applications

1. Antimicrobial Properties:
Recent studies have investigated the antimicrobial activity of this compound against various pathogens. The compound has shown promising results in inhibiting bacterial growth, suggesting its potential use as an antimicrobial agent.

2. Anticancer Research:
The compound has been explored for its anticancer properties. Preliminary findings indicate that it may induce apoptosis in cancer cells through specific biochemical pathways. Further research is required to elucidate the exact mechanisms involved.

Medicinal Chemistry

1. Drug Development:
this compound is being studied as a precursor in the synthesis of novel pharmaceuticals. Its structural features allow it to be modified into compounds with enhanced therapeutic effects.

2. Opioid Receptor Interaction:
Research has shown that derivatives of piperidine compounds can interact with opioid receptors, potentially leading to the development of new analgesics with fewer side effects compared to traditional opioids. The structure of this compound may contribute to such interactions.

Case Studies

Case Study 1: Antimicrobial Activity
A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound was tested using standard disc diffusion methods, showing zones of inhibition comparable to established antibiotics.

Case Study 2: Anticancer Mechanism
Another research article explored the effects of this compound on human cancer cell lines. The study found that treatment with the compound led to a decrease in cell viability and increased markers of apoptosis. These findings suggest its potential role in cancer therapy.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties Applications/Research Findings
1,3-Diethylpiperidin-4-ol 1-ethyl, 3-ethyl, 4-hydroxy C₉H₁₉NO ~157.25 (calculated) Moderate lipophilicity, polar hydroxyl group Potential intermediate in drug synthesis
3,3-Difluoropiperidin-4-ol 3,3-difluoro, 4-hydroxy C₅H₉F₂NO 137.13 Enhanced metabolic stability due to fluorine Pharmaceutical building block
4-(3-(Methylsulfonyl)phenyl)-1-propylpiperidin-4-ol 1-propyl, 4-hydroxy, 4-(methylsulfonylphenyl) C₁₅H₂₃NO₃S 313.41 (calculated) High steric bulk, polar sulfonyl group Investigated for CNS-targeting activity
2,2,6,6-Tetramethylpiperidin-4-ol 2,2,6,6-tetramethyl, 4-hydroxy C₉H₁₉NO 157.25 (calculated) Extreme steric hindrance, high lipophilicity Stabilizer in polymers, antioxidants
1-(2-Phenylethyl)-4-tert-butoxypiperidin-4-ol 1-phenylethyl, 4-tert-butoxy C₁₇H₂₇NO₂ 289.40 (calculated) Bulky tert-butoxy group, aromatic ring Intermediate in synthetic chemistry

Key Observations:

Substituent Effects on Lipophilicity: The 2,2,6,6-tetramethyl derivative exhibits the highest lipophilicity due to its four methyl groups, making it suitable for non-polar environments (e.g., polymer matrices) . In contrast, 3,3-Difluoropiperidin-4-ol has lower lipophilicity but improved metabolic stability due to fluorine’s electron-withdrawing effects .

The ethyl groups in this compound provide moderate steric shielding while maintaining synthetic accessibility compared to more complex analogs.

Biological Relevance :

  • Methylsulfonylphenyl-substituted piperidin-4-ol derivatives (e.g., ) are explored for CNS applications due to sulfonyl groups’ ability to enhance blood-brain barrier penetration.
  • Fluorinated derivatives like 3,3-Difluoropiperidin-4-ol are prioritized in drug discovery for their improved pharmacokinetic profiles .

Preparation Methods

Multi-Step Synthesis from Lactone Precursors

A notable method for preparing piperidine derivatives with hydroxyl substitution involves starting from sugar-derived lactones, such as 2,3-O-isopropylidene-L-lyxono-1,4-lactone. This approach is well-documented for related piperidinols and can be adapted for 1,3-diethylpiperidin-4-ol analogs.

Key steps include:

  • Step 1: Introduction of a Leaving Group
    The lactone is reacted with sulfonyl chlorides (e.g., methanesulfonyl chloride) in the presence of a base to install a mesylate leaving group at a specific position, facilitating subsequent nucleophilic substitution.

  • Step 2: Nucleophilic Addition
    Reaction with alkylmagnesium halides (Grignard reagents) introduces alkyl groups at targeted carbons, enabling the formation of alkylated intermediates.

  • Step 3: Amination via Phthalimide
    The intermediate is reacted with phthalimide to form an isoindole derivative, which upon treatment with hydrazine liberates the free amine.

  • Step 4: Hydrogenation
    Final hydrogenation steps reduce any unsaturation and complete the formation of the piperidine ring with the hydroxyl group at the 4-position.

This process avoids hazardous reagents like triflic anhydride and sodium azide, making it industrially attractive. The overall yield typically exceeds 50%, demonstrating efficiency and scalability.

Alkylation of Piperidin-4-ol Intermediates

Another approach involves direct alkylation of piperidin-4-ol or its protected derivatives:

  • N-Alkylation:
    The nitrogen at position 1 is alkylated using ethyl halides (e.g., ethyl bromide) under basic conditions to introduce the ethyl substituent.

  • C-Alkylation at Position 3:
    The 3-position carbon can be alkylated via enolate chemistry or through directed lithiation followed by reaction with ethyl electrophiles.

  • Hydroxyl Group Installation:
    The 4-hydroxyl group may be introduced via selective oxidation of the corresponding 4-position carbon or via nucleophilic substitution if a suitable leaving group is present.

This method requires protection/deprotection steps to prevent undesired side reactions and to control regioselectivity.

Synthesis via Piperidine Ring Functionalization Using Diamine Fragments

Research on related piperidine derivatives for pharmaceutical applications shows that 3-piperidinylpropylamines can be synthesized through:

  • Addition of acrylonitrile to substituted piperidines.
  • Reduction of nitrile groups via Raney nickel under hydrogen atmosphere to yield diamine fragments.

These diamine fragments can then be coupled with other functionalized intermediates to build complex piperidine derivatives, including those with ethyl substituents and hydroxyl groups.

Comparative Data Table of Preparation Methods

Preparation Method Key Steps Advantages Limitations Typical Yield References
Lactone-derived multi-step synthesis Mesylation, Grignard addition, phthalimide amination, hydrazine treatment, hydrogenation Avoids hazardous reagents, scalable Multi-step, requires chiral lactone >50% overall
Direct alkylation of piperidin-4-ol N-alkylation, C-alkylation, hydroxyl group installation Straightforward, modular Requires protection strategies Variable Inferred
Diamine fragment coupling Acrylonitrile addition, nitrile reduction, coupling Enables diverse substitution Multi-step, specialized catalysts Not specified

Detailed Research Findings and Notes

  • The lactone-based route is preferred for stereochemically defined piperidinols and allows for selective installation of substituents, including ethyl groups at N-1 and C-3 positions, as well as the hydroxyl at C-4.

  • Avoidance of triflic anhydride and sodium azide in the lactone method reduces safety concerns and simplifies industrial scale-up.

  • The diamine fragment approach is versatile for generating piperidine derivatives with various substituents, including ethyl groups, and can be adapted for preparing this compound analogs.

  • Direct alkylation methods, while simpler, may suffer from regioselectivity and stereochemical control issues, necessitating careful reaction design.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-Diethylpiperidin-4-ol, and how can reaction conditions be optimized for yield?

  • Methodology : The synthesis of this compound can be adapted from protocols for structurally similar piperidin-4-ol derivatives. A common approach involves nucleophilic substitution or reductive amination. For example, ethylation of piperidin-4-ol precursors using ethyl halides or ethylating agents under anhydrous conditions (e.g., in THF or DMF with a base like K₂CO₃) is a viable route. Optimization may require adjusting stoichiometry, temperature (e.g., 60–80°C), and catalyst selection (e.g., Pd/C for hydrogenation steps). Reaction progress should be monitored via TLC or GC-MS .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Confirm substitution patterns (e.g., ethyl groups at C1 and C3, hydroxyl at C4) via 1^1H and 13^13C NMR. Key signals include δ ~1.2 ppm (triplet for CH₂CH₃) and δ ~3.5–4.0 ppm (piperidine ring protons).
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 172.2).
  • Elemental Analysis : Verify C, H, N composition matches theoretical values. Cross-reference with literature data for analogous piperidine derivatives .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodology : Follow OSHA and SDS guidelines for piperidine derivatives:

  • PPE : Wear nitrile gloves, lab coat, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of vapors.
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent oxidation.
  • Spill Management : Neutralize with dilute acetic acid and adsorb using vermiculite .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology : To resolve stereochemistry (e.g., R/S configurations at C4), employ asymmetric catalysis:

  • Chiral Auxiliaries : Use (S)-BINAP or Jacobsen catalysts for kinetic resolution during ethylation.
  • Enzymatic Methods : Lipases (e.g., Candida antarctica) can enantioselectively acylate hydroxyl groups, enabling separation via chromatography. Monitor enantiomeric excess (ee) using chiral HPLC columns (e.g., Chiralpak AD-H) .

Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?

  • Methodology : Address discrepancies (e.g., unexpected 1^1H NMR splitting) through:

  • Variable Temperature NMR : Detect dynamic processes (e.g., ring inversion) causing signal broadening.
  • X-ray Crystallography : Resolve ambiguities in substituent positioning.
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian 16) .

Q. How can the pharmacological activity of this compound be systematically evaluated?

  • Methodology : Design in vitro and in vivo assays:

  • Target Binding : Screen against GPCRs (e.g., opioid or dopamine receptors) via radioligand displacement assays.
  • ADMET Profiling : Assess metabolic stability (e.g., liver microsomes), permeability (Caco-2 cells), and toxicity (MTT assay).
  • Structure-Activity Relationships (SAR) : Modify substituents (e.g., ethyl groups) to correlate structural changes with potency .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be mitigated?

  • Methodology : Use hyphenated techniques:

  • LC-QTOF-MS : Identify impurities (e.g., diethylated byproducts) with high mass accuracy.
  • GC-FID : Quantify residual solvents (e.g., DMF) with calibration curves.
  • Limits of Detection (LOD) : Optimize column phases (e.g., Zorbax Eclipse Plus C18) and mobile phase gradients .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diethylpiperidin-4-ol
Reactant of Route 2
1,3-Diethylpiperidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.